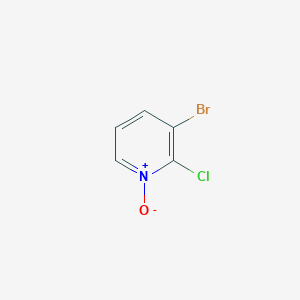

3-Bromo-2-chloropyridine 1-oxide

Cat. No. B8765935

M. Wt: 208.44 g/mol

InChI Key: KBAAEGJNRQFGSP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09067934B2

Procedure details

The reaction was also performed using the acylating agent dimethylcarbamoyl chloride. A solution of dimethylcarbamoyl chloride (12.9 mL, 0.14 mol) in dichloromethane (23 mL) was added drop-wise to a stirred solution of 3-bromo-2-chloropyridine 1-oxide (C27) (11.23 g, 53.9 mmol) and trimethylsilyl cyanide (17.5 mL, 0.14 mol) in dichloromethane (200 mL). The reaction mixture was heated under reflux for 3 days, then diluted with dichloromethane (450 mL) and washed with saturated aqueous sodium bicarbonate solution (2×200 mL), then with water (200 mL), dried over magnesium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 15% to 20% ethyl acetate in heptane) provided the title compound, contaminated with dimethylcarbamoyl cyanide (12.73 g, 100%) as an off-white solid. The impurity was reduced by repeatedly washing with aqueous sodium hydroxide solution (2 N) and a second chromatography on silica gel. Although the impurity could not be completely removed, the material was used in the next step without any detrimental effects. Yield: 7.83 g, 36.0 mmol, 67%. 1H NMR (400 MHz, CDCl3) δ 7.52 (d, J=7.8 Hz, 1H), 8.12 (d, J=7.8 Hz, 1H).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2](C)C(Cl)=O.[Br:7][C:8]1[C:9]([Cl:15])=[N+:10]([O-])[CH:11]=[CH:12][CH:13]=1.C[Si](C#N)(C)C>ClCCl>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:1]#[N:2])=[N:10][C:9]=1[Cl:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=O)Cl)C

|

Step Two

|

Name

|

|

|

Quantity

|

12.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=O)Cl)C

|

|

Name

|

|

|

Quantity

|

11.23 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=[N+](C=CC1)[O-])Cl

|

|

Name

|

|

|

Quantity

|

17.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#N

|

|

Name

|

|

|

Quantity

|

23 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 days

|

|

Duration

|

3 d

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated aqueous sodium bicarbonate solution (2×200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with water (200 mL), dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification via silica gel chromatography (Gradient: 15% to 20% ethyl acetate in heptane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=CC(=NC1Cl)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |